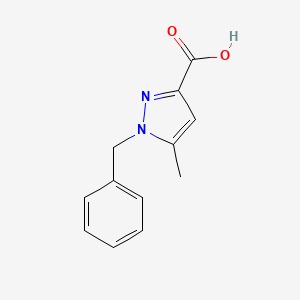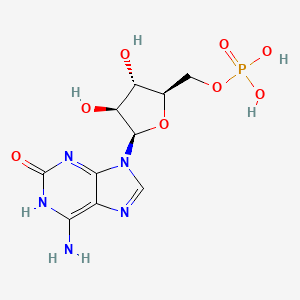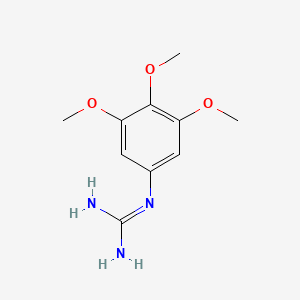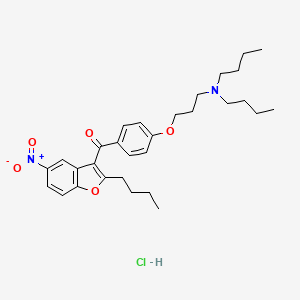
1-ベンジル-5-メチル-1H-ピラゾール-3-カルボン酸
概要
説明
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C12H12N2O2. It is part of the pyrazole family, which is known for its diverse biological and chemical properties. This compound is characterized by a benzyl group attached to the nitrogen atom at position 1, a methyl group at position 5, and a carboxylic acid group at position 3 of the pyrazole ring.
科学的研究の応用
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals
作用機序
Target of Action
The primary targets of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
生化学分析
Biochemical Properties
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids. This interaction can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways involving D-amino acids . Additionally, 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid may interact with other proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states.
Cellular Effects
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in oxidative stress, leading to changes in the expression of genes associated with antioxidant responses . This modulation can impact cellular metabolism by altering the balance between oxidative and reductive processes, thereby affecting overall cellular function.
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid involves its binding interactions with specific biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with D-amino acid oxidase results in the inhibition of the enzyme, which in turn affects the metabolic pathways involving D-amino acids . Additionally, 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained modulation of oxidative stress responses and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating oxidative stress responses and enhancing antioxidant defenses. At higher doses, it may induce toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level.
Metabolic Pathways
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is involved in several metabolic pathways, particularly those related to oxidative stress and amino acid metabolism. The compound interacts with enzymes such as D-amino acid oxidase, influencing the metabolic flux of D-amino acids and affecting the levels of related metabolites . Additionally, it may impact other metabolic pathways by modulating the activity of enzymes involved in redox reactions and cellular energy production.
Transport and Distribution
Within cells and tissues, 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects . The distribution of the compound within tissues is influenced by factors such as its solubility, binding affinity to transporters, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to mitochondria, where it can influence mitochondrial function and oxidative stress responses . The precise localization of the compound within cells can determine its impact on cellular processes and overall efficacy.
準備方法
The synthesis of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Substitution Reactions: The introduction of the benzyl and methyl groups can be accomplished through substitution reactions. For instance, benzylation can be performed using benzyl bromide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid: This compound has a phenyl group instead of a methyl group at position 5, which may alter its chemical and biological properties.
1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: The presence of a chlorophenyl group can enhance its activity against certain biological targets.
1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid: The p-tolyl group can influence its reactivity and interactions with other molecules
These comparisons highlight the uniqueness of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid in terms of its specific substituents and their effects on its properties and applications.
特性
IUPAC Name |
1-benzyl-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-7-11(12(15)16)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYMHQTUFQNZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438921 | |
| Record name | 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17607-80-6 | |
| Record name | 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)
![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)











![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)
